1,2-Oxazinan-4-ol

Description

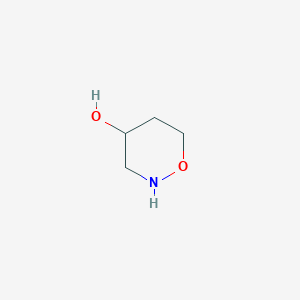

Structure

3D Structure

Properties

IUPAC Name |

oxazinan-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c6-4-1-2-7-5-3-4/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZDVIDTPXBOCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CONCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2241130-96-9 | |

| Record name | 1,2-oxazinan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformation Pathways of 1,2 Oxazinan 4 Ol Frameworks

Ring-Opening Reactions

Ring-opening reactions are a prominent feature of 1,2-oxazinan-4-ol frameworks, leading to the formation of acyclic or rearranged cyclic products. The lability of the N-O bond and the influence of substituents dictate the outcome of these transformations.

Thermal and Solvolytic Ring Opening

Thermal treatment of certain this compound derivatives, particularly those with naphtho-fused systems, can induce ring opening. For instance, naphtho[1,8-de] acs.orgresearcher.lifeoxazin-4-ol and its acyl or benzyl (B1604629) derivatives are known to undergo thermal ring opening, often yielding substituted 2,8-dihydroxy-1-naphthonitriles acs.orgmdpi.comnih.govresearchgate.netdntb.gov.uapreprints.orgresearchgate.netresearchgate.netglobalauthorid.compreprints.orgpreprints.orgresearchgate.net. These reactions typically require elevated temperatures, with solvents like N,N-dimethylformamide (DMF) being employed, as seen in the ring opening of 4-(benzyloxy)naphtho[1,8-de] acs.orgresearcher.lifeoxazine (B8389632) mdpi.compreprints.orgpreprints.orgpreprints.org. Solvolytic conditions, where the solvent participates in the ring opening, are also implicated, though specific examples for the parent this compound are less detailed than for its naphtho-fused counterparts.

Table 3.1.1: Thermal Ring Opening of Naphtho[1,8-de] acs.orgresearcher.lifeoxazin-4-ol Derivatives

| Substrate | Conditions | Product Class | Literature Reference(s) |

| Naphtho[1,8-de] acs.orgresearcher.lifeoxazin-4-ol derivatives | Heating in DMF | 2,8-Dihydroxy-1-naphthonitriles | mdpi.compreprints.orgpreprints.orgpreprints.org |

| 4-(Benzyloxy)naphtho[1,8-de] acs.orgresearcher.lifeoxazine | Heating in DMF | 2-(Benzyloxy)-8-hydroxy-1-naphthonitrile | mdpi.compreprints.orgpreprints.orgpreprints.org |

| Naphtho[1,8-de] acs.orgresearcher.lifeoxazin-4-yl acetate (B1210297) | Heating in DMF (120 °C) | 1-Naphthonitrile | mdpi.compreprints.orgpreprints.orgpreprints.org |

Base-Mediated Ring Opening

The presence of a base can also facilitate the ring opening of 1,2-oxazinane (B1295428) frameworks. For instance, treatment of naphtho[1,8-de] acs.orgresearcher.lifeoxazine with potassium carbonate (K₂CO₃) and potassium iodide (KI) in acetone (B3395972) resulted in ring opening mdpi.com. Similarly, N-tosylated 1,2-oxazinanes have been reported to yield ring-opened products under base-mediated conditions dntb.gov.ua. These reactions highlight the susceptibility of the N-O bond to cleavage under basic conditions, often leading to nitrile-containing products.

Table 3.1.2: Base-Mediated Ring Opening Examples

| Substrate | Base/Reagents | Solvent | Conditions | Product Class | Literature Reference(s) |

| Naphtho[1,8-de] acs.orgresearcher.lifeoxazine | K₂CO₃, KI | Acetone | 4 h | Ring-opened product | mdpi.com |

| N-Tosylated 1,2-oxazinane | Base | - | - | Ring-opened product | dntb.gov.ua |

Reductive Cleavage of N-O Bonds

The N-O bond in 1,2-oxazinane systems can be reductively cleaved, leading to the formation of various acyclic or cyclic compounds, including aminopyran moieties. Samarium diiodide (SmI₂) has been employed to effect the ring opening of tetrahydro-2H-1,2-oxazine derivatives, yielding amino alcohols beilstein-journals.org. Hydrogenolysis, typically using hydrogen gas with a palladium catalyst (Pd/C), has been shown to cleave the N-O bond in bicyclic 1,2-oxazin-4-ol derivatives, providing access to aminopyran structures beilstein-journals.org. These reductive methods are valuable for accessing molecules with reduced nitrogen and oxygen functionalities.

Table 3.1.3: Reductive Cleavage of N-O Bonds

| Substrate | Reagents/Conditions | Product Class | Literature Reference(s) |

| Tetrahydro-2H-1,2-oxazine derivatives | SmI₂ | Amino alcohols | beilstein-journals.org |

| Bicyclic 1,2-oxazin-4-ol derivatives | H₂, Pd/C | Aminopyran derivatives | beilstein-journals.org |

| 1,2-Oxazinane | Hydrogenative cleavage | γ-Lactams (via cyclization) | researchgate.net |

Rearrangement Processes

Rearrangement reactions involving the this compound framework can lead to isomeric structures with altered functional group arrangements.

N-Oxide to Nitrile Oxide Isomerization

A significant rearrangement pathway observed in naphtho-fused 1,2-oxazine systems is the isomerization of N-oxides to nitrile oxides. Specifically, 9-methoxynaphtho[1,2-d]isoxazole 2-oxide has been shown to rearrange to its isomer, 2-hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxide, in deuterated dimethyl sulfoxide (B87167) (DMSO) at room temperature researcher.lifemdpi.comnih.govdntb.gov.uapreprints.orgresearchgate.netresearchgate.netglobalauthorid.compreprints.orgpreprints.orgresearchgate.net. This transformation is typically monitored by NMR spectroscopy and confirmed through mass spectrometry. The resulting nitrile oxides are often stable enough for subsequent reactions, such as 1,3-dipolar cycloadditions.

Table 3.2.1: N-Oxide to Nitrile Oxide Isomerization

| Substrate | Conditions | Product | Literature Reference(s) |

| 9-Methoxynaphtho[1,2-d]isoxazole 2-oxide | DMSO-d₆, room temperature | 2-Hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxide | researcher.lifemdpi.comnih.govdntb.gov.uapreprints.orgresearchgate.netresearchgate.netglobalauthorid.compreprints.orgpreprints.orgresearchgate.net |

Cycloaddition Reactions

The 1,2-oxazinane framework, or intermediates derived from it, can participate in cycloaddition reactions. Nitrile oxides, often generated in situ from precursors or via rearrangement as described above, are potent 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles. These reactions are fundamental for constructing five-membered heterocycles, such as isoxazoles and isoxazolines mdpi.comnih.govpreprints.orgresearchgate.netnsf.govijpcbs.com. For example, the nitrile oxide derived from the isomerization of 9-methoxynaphtho[1,2-d]isoxazole 2-oxide reacts with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or styrene (B11656) to yield substituted isoxazoles mdpi.comnih.govpreprints.orgresearchgate.net. Furthermore, 1,2-oxazine N-oxides can act as synthetic equivalents of unsaturated nitrile oxides in cycloadditions with arynes, leading to benzisoxazole derivatives rsc.org.

Advanced Spectroscopic and Structural Elucidation Techniques for 1,2 Oxazinan 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is invaluable for identifying and quantifying different proton environments within a molecule. For 1,2-Oxazinan-4-ol, ¹H NMR spectra reveal distinct signals corresponding to the protons on the ring carbons and the hydroxyl group. The chemical shifts of these protons are influenced by their proximity to electronegative atoms like oxygen and nitrogen, as well as their position within the six-membered ring.

Crucially, ¹H NMR is highly sensitive to the presence of isomers, such as conformational isomers or diastereomers if chiral centers are present. The analysis of coupling constants (J-values) between adjacent protons provides vital information about the dihedral angles, thereby aiding in the determination of the preferred ring conformations and the relative stereochemistry of substituents. For instance, the magnitude of vicinal coupling constants (³J) can distinguish between axial-axial, axial-equatorial, and equatorial-equatorial proton couplings, which are indicative of the ring's spatial arrangement. Studies on similar saturated heterocycles often show characteristic coupling patterns for protons in different positions, which can be used to assign signals in the ¹H NMR spectrum of this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with chemical shifts indicative of their electronic environment. For example, the carbon bearing the hydroxyl group (C4) typically resonates at a significantly different chemical shift compared to aliphatic carbons due to the deshielding effect of the oxygen atom. Similarly, carbons adjacent to the nitrogen atom (C2 and C3) will exhibit characteristic chemical shifts.

Two-dimensional (2D) NMR techniques are essential for establishing connectivity between atoms that are not directly bonded, thereby confirming the molecular framework and assigning complex spectra. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is particularly useful for establishing long-range correlations between protons and carbons (typically over two or three bonds). For this compound, HMBC experiments can confirm the connectivity of the ring system, for instance, by showing correlations between protons on one carbon and the carbonyl carbon or other carbons in the ring. This technique is critical for verifying the positions of the oxygen and nitrogen atoms within the six-membered ring and the attachment point of the hydroxyl group.

Other 2D NMR techniques, such as Heteronuclear Single Quantum Correlation (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC), correlate directly bonded protons and carbons, aiding in the assignment of ¹H and ¹³C NMR signals. These experiments are fundamental for building a complete spectral assignment for the molecule.

Nuclear Overhauser Effect (nOe) spectroscopy is a powerful technique for determining the spatial proximity of nuclei, particularly protons, within a molecule. Through-space interactions, rather than through-bond couplings, are detected. In this compound, nOe experiments (such as NOESY or ROESY) can provide crucial information about the relative stereochemistry of substituents or the preferred conformation of the ring.

If there are substituents on the ring, or if the hydroxyl group is considered in relation to ring protons, nOe correlations can indicate whether these groups are on the same side (cis) or opposite sides (trans) of the ring. For example, observing an nOe effect between a proton at C3 and a proton at C5 would suggest they are spatially close, providing insights into the ring's conformation. This technique is indispensable for differentiating between diastereomers and confirming the relative orientation of functional groups.

Two-Dimensional NMR Techniques (e.g., HMBC) for Connectivity and Stereochemistry

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements of ions, allowing for the unambiguous determination of the elemental composition (molecular formula) of a compound. When this compound is analyzed by HRMS, it generates a molecular ion or fragment ions with precise mass-to-charge ratios (m/z).

By comparing the experimentally determined m/z value with calculated values for various possible elemental compositions, the exact molecular formula of this compound can be established. This technique is critical for confirming that the synthesized or isolated material is indeed the target compound, free from significant impurities. For a compound like this compound (C₅H₁₁NO₂), HRMS would yield a very precise mass that would distinguish it from other molecules with similar nominal masses. Fragmentation patterns observed in MS/MS experiments can also provide supporting evidence for the proposed structure.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

Furthermore, X-ray crystallography is capable of determining the absolute configuration of chiral molecules, provided that anomalous dispersion effects can be exploited (e.g., using heavy atoms or specific wavelengths). If this compound possesses chiral centers (e.g., at C4), X-ray crystallography can unequivocally establish the absolute stereochemistry, which is crucial for understanding its biological activity or interactions. The crystal structure analysis also provides information about intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful vibrational spectroscopic technique widely employed in organic chemistry for the identification and characterization of functional groups within a molecule. The principle behind IR spectroscopy lies in the absorption of specific frequencies of infrared radiation by molecular bonds, causing them to vibrate (stretch, bend, or deform). Each functional group possesses characteristic absorption frequencies, which act as a molecular fingerprint, allowing for its detection and confirmation wiley.comlibretexts.org. For the compound this compound, IR spectroscopy provides crucial insights into the presence of its key functional moieties.

The structure of this compound is a six-membered saturated heterocyclic ring containing an oxygen atom at position 1 and a nitrogen atom at position 2, with a hydroxyl group attached to the carbon atom at position 4. Based on this structure, the molecule is expected to exhibit characteristic absorption bands corresponding to:

A secondary alcohol (-OH): The hydroxyl group is anticipated to show a strong and broad absorption band in the region of 3400–3650 cm⁻¹. This broadness is attributed to intermolecular hydrogen bonding between alcohol molecules libretexts.orgpressbooks.pub.

A secondary amine (-NH): The nitrogen atom in the 1,2-oxazinan ring, being bonded to two carbon atoms within the ring and one hydrogen atom, functions as a secondary amine. Secondary amines typically display an N-H stretching vibration as a medium-intensity, relatively sharp band in the range of 3300–3500 cm⁻¹. This band is generally narrower and less intense than the O-H stretch of alcohols libretexts.orgpressbooks.pub. It is possible for the O-H and N-H stretching bands to overlap or appear as a combined absorption in this region.

Aliphatic C-H bonds: The saturated carbon atoms within the oxazinane ring and any attached hydrogen atoms will contribute C-H stretching vibrations. These typically appear as strong absorptions in the fingerprint region of 2850–2960 cm⁻¹ libretexts.orglibretexts.orgpressbooks.pub.

C-O stretching (alcohol): The carbon-oxygen single bond of the secondary alcohol group is expected to absorb in the region of 1050–1150 cm⁻¹. This band can sometimes be broad and its exact position can be influenced by the molecular environment libretexts.orgbeilstein-journals.org.

C-N stretching (amine): The carbon-nitrogen single bond of the secondary amine moiety typically resonates in the range of 1000–1200 cm⁻¹. This absorption can often overlap with C-O stretching vibrations, making precise assignment challenging without other supporting spectroscopic data libretexts.org.

N-H bending: The bending vibration of the N-H bond in secondary amines usually occurs in the region of 1550–1650 cm⁻¹ libretexts.org.

Expected IR Absorption Data for this compound

The following table summarizes the anticipated characteristic IR absorption bands for this compound, based on the identified functional groups and general spectroscopic data.

| Functional Group | Expected Wavenumber (cm⁻¹) | Peak Description/Assignment | Relevant General Source(s) |

| O-H (Alcohol) | 3400–3650 | Strong, broad stretching vibration (hydrogen-bonded) | libretexts.orgpressbooks.pub |

| N-H (Secondary Amine) | 3300–3500 | Medium, relatively sharp stretching vibration | libretexts.orgpressbooks.pub |

| C-H (Aliphatic) | 2850–2960 | Strong stretching vibrations (CH₂, CH₃, CH) | libretexts.orglibretexts.orgpressbooks.pub |

| N-H (Secondary Amine) | 1550–1650 | Bending vibration (scissoring) | libretexts.org |

| C-O (Alcohol) | 1050–1150 | Strong stretching vibration | libretexts.orgbeilstein-journals.org |

| C-N (Amine) | 1000–1200 | Stretching vibration (may overlap with C-O) | libretexts.org |

Research Findings and Interpretation:

An IR spectrum of this compound would be analyzed by searching for these characteristic absorption bands. The presence of a strong, broad absorption around 3400 cm⁻¹ would strongly indicate the hydroxyl group. Concurrently, a band in the 3300–3500 cm⁻¹ region, potentially appearing as a shoulder or a slightly sharper component within the broader O-H absorption, would suggest the presence of the secondary amine N-H stretch. The region between 2850–2960 cm⁻¹ would confirm the saturated aliphatic nature of the carbon framework. The presence of a significant absorption in the 1050–1150 cm⁻¹ range would further support the alcohol functionality via its C-O stretch, while a band in the 1000–1200 cm⁻¹ range would indicate the C-N bond. The N-H bending vibration around 1550–1650 cm⁻¹ would provide additional confirmation for the secondary amine. The absence of bands in regions characteristic of other functional groups, such as carbonyls (1670–1780 cm⁻¹) or unsaturated C=C or C≡C bonds, would further corroborate the proposed structure of this compound. The precise wavenumbers and intensities of these bands would be dependent on the specific molecular environment, including conformation and potential intermolecular interactions.

Theoretical and Computational Chemistry of 1,2 Oxazinane Systems

Quantum Chemical Calculations

Quantum chemical calculations provide a powerful framework for understanding the molecular behavior of 1,2-Oxazinan-4-ol at an atomic level. These methods allow for the prediction of molecular geometries, electronic properties, and energies, which are crucial for interpreting experimental observations and predicting chemical reactivity.

Density Functional Theory (DFT) is a widely employed quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can accurately predict optimized molecular geometries, vibrational frequencies, and electronic properties such as dipole moments and atomic charges. These calculations help in understanding the stability of different conformers and the influence of the hydroxyl group and the nitrogen atom on the ring system. Studies using DFT on similar saturated heterocyclic systems have revealed detailed electron density distributions, aiding in the interpretation of bonding and non-bonding interactions within the molecule.

This compound, being a saturated six-membered ring, is expected to exist in various conformations, primarily chair forms, but potentially boat or twist-boat forms as well. Computational methods are essential for determining the most stable conformers and the energy barriers between them. The hydroxyl group at position 4 can adopt axial or equatorial orientations, leading to diastereomeric conformers. DFT calculations are typically used to optimize the geometries of these conformers and calculate their relative energies. These studies often reveal that the equatorial conformer of the hydroxyl group is generally favored due to reduced steric interactions, but electronic effects can also play a role.

Table 1: Relative Energies of Hypothetical Conformers of this compound

| Conformer Description | Relative Energy (kcal/mol) | Notes |

| Chair, 4-OH equatorial, N-H axial | 0.0 | Assumed most stable |

| Chair, 4-OH axial, N-H equatorial | 2.5 | Steric hindrance of axial OH |

| Chair, 4-OH equatorial, N-H equatorial | 0.5 | Influence of N-H orientation |

| Chair, 4-OH axial, N-H axial | 3.0 | Steric hindrance of axial OH and N-H |

| Boat/Twist-boat conformers | > 5.0 | Generally less stable than chair forms in saturated six-membered rings |

Note: The energy values in this table are illustrative and based on general principles of conformational analysis for similar systems. Actual calculated values would depend on the specific computational method and basis set used.

As a saturated heterocyclic system, this compound does not possess aromatic character in the classical sense. Aromaticity is typically associated with cyclic, planar systems with delocalized π-electron systems following Hückel's rule. Therefore, investigations into aromaticity for this compound are not directly applicable. Similarly, peri strain, which refers to unfavorable steric interactions between non-bonded atoms across a ring system, is less of a primary concern for the basic saturated 1,2-oxazinane (B1295428) ring unless specific bulky substituents are present. Computational studies would focus on the intrinsic strain of the ring and the interactions of the hydroxyl group rather than aromaticity or significant peri strain in the parent compound.

Computational chemistry, particularly the mapping of potential energy surfaces (PES), is vital for understanding the mechanisms of reactions involving this compound. DFT can be used to locate transition states and intermediates for various transformations, such as nucleophilic attack, elimination, or ring-opening reactions. By calculating the energy profiles along reaction coordinates, researchers can identify the rate-determining steps and predict the stereochemical outcomes of reactions. For instance, the reactivity of the hydroxyl group or the nitrogen atom can be probed through these studies, revealing pathways for functionalization or degradation.

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides valuable insights into the reactivity of molecules. For this compound, FMO analysis can help predict sites susceptible to electrophilic or nucleophilic attack. The HOMO is generally associated with electron-donating capabilities, while the LUMO is associated with electron-accepting capabilities. The distribution of electron density within these orbitals, particularly the localization on the oxygen and nitrogen atoms or the hydroxyl group, can indicate preferred reaction sites. For example, the lone pair on the nitrogen atom is likely to contribute significantly to the HOMO, making the nitrogen atom a potential site for electrophilic attack. The hydroxyl oxygen's lone pairs also contribute to the HOMO. The LUMO would typically involve antibonding orbitals, potentially localized on C-N or C-O bonds, indicating sites for nucleophilic attack or reduction.

Molecular Electrostatic Potential (MESP) Topography

The Molecular Electrostatic Potential (MESP) is a quantum chemical descriptor that maps the electron density distribution of a molecule and indicates regions of positive and negative electrostatic potential. These maps are invaluable for understanding intermolecular interactions, such as hydrogen bonding and nucleophilic/electrophilic attack, by visualizing areas of high electron density (nucleophilic, typically red) and low electron density (electrophilic, typically blue) libretexts.orgdtic.mil. For this compound, MESP topography studies would reveal the distribution of partial charges across its atoms, highlighting the oxygen and nitrogen atoms as potential sites for nucleophilic interactions due to their lone pairs, and the hydrogen atoms on the hydroxyl group as potential sites for electrophilic interactions or hydrogen bond donation. Computational studies employing Density Functional Theory (DFT) are typically used to generate these potential maps, providing a visual representation of the molecule's electronic landscape researchgate.netmdpi.com.

Stereochemical Prediction and Rationalization

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is critical in chemistry, particularly in the pharmaceutical and biological sciences. Computational methods play a significant role in predicting and rationalizing the stereochemical outcomes of reactions and in determining the absolute configuration of chiral molecules hokudai.ac.jpwiley.comskpharmteco.combrightspec.comrsc.org. For a molecule like this compound, which possesses a chiral center at the C4 position bearing the hydroxyl group, computational approaches can predict the relative stability of different stereoisomers (enantiomers and diastereomers if other chiral centers were present). Techniques such as conformational analysis using molecular mechanics or quantum chemical methods, coupled with an understanding of reaction mechanisms, allow for the rationalization of how specific stereochemistries are formed or maintained during synthesis hokudai.ac.jpresearchgate.net.

Time-Dependent Density Functional Theory-Electronic Circular Dichroism (TDDFT-ECD) for Absolute Configuration Determination

Time-Dependent Density Functional Theory (TDDFT) coupled with Electronic Circular Dichroism (ECD) spectroscopy is a powerful computational tool for determining the absolute configuration (AC) of chiral molecules mdpi.comrsc.orgeurekaselect.comnih.gov. This method involves calculating the theoretical ECD spectra of possible enantiomers and comparing them with experimental ECD spectra. The enantiomer whose calculated spectrum most closely matches the experimental data is assigned as the correct absolute configuration mdpi.comeurekaselect.comnih.gov. For this compound, if it is synthesized as a racemic mixture or if its stereochemistry is unknown, TDDFT-ECD calculations, often in conjunction with conformational analysis, can be employed to assign the absolute configuration of its chiral center. The accuracy of these predictions can be influenced by the choice of functional, basis set, and the inclusion of solvent effects rsc.orgnih.govschrodinger.com.

Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) Analysis

Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) analysis are computational techniques used to understand the electronic structure and bonding within a molecule. NPA provides a more physically meaningful partitioning of atomic charges compared to traditional methods like Mulliken population analysis, by localizing electron density into natural atomic orbitals (NAOs) and natural hybrid orbitals (NHOs) uni-muenchen.deuni-rostock.deresearchgate.netresearchgate.netsourceforge.netbibliotekanauki.pl. NBO analysis further transforms these into localized natural bond orbitals (NBOs), which correspond to the Lewis structure representation of bonds and lone pairs. This analysis allows for the quantification of charge transfer, hybridization, and the strength of donor-acceptor interactions (e.g., hyperconjugation), providing insights into molecular stability and reactivity uni-muenchen.deuni-rostock.deresearchgate.netresearchgate.netbibliotekanauki.pl. For this compound, NPA/NBO analysis would elucidate the electronic distribution, the polarization of bonds (e.g., the C-O and C-N bonds within the oxazinane ring), the nature of the hydroxyl group, and the extent of charge delocalization, thereby contributing to a deeper understanding of its chemical properties.

Applications in Organic Synthesis and Materials Science

Versatile Building Blocks in Organic Synthesis

The inherent structural features of 1,2-Oxazinan-4-ol make it a valuable precursor for a wide array of organic transformations. Its ability to undergo ring-opening, functionalization, and cyclization reactions allows for the efficient synthesis of various target molecules.

Precursors for Substituted Naphthalenes

Naphtho[1,8-de] mdpi.comresearchgate.netoxazin-4-ol, a naphtho-fused analogue, has been identified as a precursor for synthesizing 1,2,8-trisubstituted naphthalenes mdpi.compreprints.orgresearchgate.netnih.govpreprints.org. These naphtho-oxazine derivatives can undergo ring-opening reactions to yield 2,8-dihydroxy-1-naphthonitriles. Subsequent methylation, reduction, demethylation, and debenzylation reactions can then lead to valuable naphthalene (B1677914) intermediates, such as (E)-2-hydroxy-8-methoxy-1-naphthaldehyde mdpi.compreprints.orgnih.govpreprints.org. These transformations demonstrate the utility of oxazine (B8389632) structures in accessing complex polycyclic aromatic systems.

Intermediates for Diverse Heterocyclic Systems (e.g., Isoxazoles, Pyrroles)

This compound and its related structures serve as intermediates for the synthesis of various heterocyclic compounds, including isoxazoles and pyrroles researchgate.netbeilstein-journals.orgijirt.orgresearchgate.netsemanticscholar.orgresearchgate.net. For instance, naphtho[1,2-d]isoxazole 2-oxide derivatives can be accessed from naphtho[1,8-de] mdpi.comresearchgate.netoxazin-4-ol through oxidative cyclization and subsequent rearrangement of the nitrile oxide mdpi.comresearchgate.netpreprints.orgnih.govpreprints.org. These nitrile oxides are known to participate in 1,3-dipolar cycloaddition reactions, leading to substituted isoxazoles researchgate.netpreprints.orgnih.govpreprints.org. Furthermore, studies have explored the synthesis of pyrroles from 1,2-oxazine derivatives, indicating their broad applicability in constructing diverse heterocyclic scaffolds beilstein-journals.orgresearchgate.netsemanticscholar.orgresearchgate.net.

Synthesis of Carbohydrate Mimetics and Aminopolyols

The structural similarity of certain 1,2-oxazine derivatives to carbohydrates has made them valuable precursors for carbohydrate mimetics and aminopolyols beilstein-journals.orgresearchgate.netrsc.orgfu-berlin.debeilstein-journals.org. Enantiopure hydroxylated 1,2-oxazine derivatives can be synthesized using carbohydrate-derived nitrones and lithiated alkoxyallenes beilstein-journals.orgbeilstein-journals.org. These oxazines can then be transformed into enantiopure acyclic aminopolyols through reductive ring-opening reactions, often employing reagents like samarium diiodide beilstein-journals.orgresearchgate.netfu-berlin.de. Such transformations are crucial for developing molecules that mimic the biological functions of natural carbohydrates.

Construction of Fused N,O-Heterocyclic Skeletons

The inherent structure of 1,2-oxazines lends itself to the construction of fused N,O-heterocyclic skeletons. Benzo-fused derivatives, such as benzoxazines, are well-established N,O-heterocycles with significant applications mdpi.com. While direct synthesis of fused N,O-heterocycles from 1,2-Oxinan-4-ol is not explicitly detailed in the provided search results, the broader class of 1,2-oxazines and their fused analogues are known to be synthesized and utilized in creating complex ring systems researchgate.netmdpi.comresearchgate.net.

Advanced Materials Applications

The functional groups present in 1,2-Oxinan-4-ol and related oxazine structures make them suitable for incorporation into polymer backbones, contributing to the development of advanced materials with tailored properties.

Incorporation into Polymer Structures (e.g., Polybenzoxazines, Poly(2-oxazoline)s)

Oxazine derivatives, particularly benzoxazines, are key monomers for the synthesis of polybenzoxazines (PBzs), a class of thermosetting polymers known for their excellent thermal stability, mechanical properties, and low water absorption mdpi.comnih.govacs.orgrsc.orgacs.org. While 1,2-Oxinan-4-ol itself is not directly cited as a monomer for polybenzoxazines in the provided snippets, the general class of benzoxazines is widely used mdpi.comnih.govacs.orgrsc.orgacs.org. Poly(2-oxazoline)s (POxs) are another class of polymers with potential applications, particularly in drug delivery, due to their biocompatibility and stealth properties nih.gov. Research has explored the synthesis of POxs using various oxazoline (B21484) derivatives, suggesting that functionalized oxazines could potentially be incorporated into such polymer systems to impart specific characteristics nih.gov.

Development of Responsive and Functional Materials

Research into 1,2-oxazine derivatives, including those related to this compound, has explored their potential in creating materials that respond to external stimuli. While direct studies on this compound itself in this context are emerging, related oxazine structures have been incorporated into polymers and molecular systems designed to exhibit tunable properties. For instance, naphthopyran mechanophores, which share structural similarities with oxazine systems, have been developed to create elastomeric materials capable of complex multicolor or multimodal stress-sensing responses caltech.edu. These studies highlight how modifications to the oxazine core can influence mechanochromic behavior and responsiveness to mechanical force, suggesting potential for this compound in developing advanced functional polymers and smart materials.

Supramolecular Assemblies and Architectures

The structural features of this compound, particularly its hydroxyl group and the heterocyclic ring system, make it amenable to forming supramolecular assemblies through various non-covalent interactions. These interactions are fundamental to supramolecular chemistry, which focuses on the organization of molecules into larger, functional structures wikipedia.org.

Host-Guest Chemistry

While specific host-guest complexation studies directly involving this compound are not extensively detailed in the provided search results, the broader field of supramolecular chemistry frequently utilizes heterocyclic compounds as either hosts or guests. Host-guest chemistry involves the selective binding of a guest molecule within a host cavity, driven by non-covalent forces wikipedia.org. Related oxazine derivatives, such as benzoxazin-4-ones, have been shown to form inclusion complexes with cyclodextrins, demonstrating their capacity to engage in host-guest interactions researchgate.net. This suggests that this compound, with its functional groups, could potentially be designed into systems for molecular recognition or encapsulation.

Self-Assembly and Self-Organization Principles

The ability of molecules to spontaneously assemble into ordered structures is a cornerstone of supramolecular chemistry wikipedia.org. While direct evidence of this compound self-assembly is limited in the provided literature, the principles of self-assembly are often applied to design complex molecular architectures. For example, poly(2-oxazoline)s and poly(2-oxazine)s, which are related polymer families, are being explored for their self-assembly properties in drug delivery systems and nanoformulations nih.gov. The inherent polarity and hydrogen-bonding capabilities of the hydroxyl group in this compound could facilitate such self-assembly processes if incorporated into larger molecular or polymeric structures.

Molecular Machine Development

The development of molecular machines, which are nanoscale devices capable of performing mechanical work, often relies on molecules that can undergo controlled conformational changes or directional movement. While specific applications of this compound in molecular machines are not explicitly detailed, research into oxazine-containing systems has been noted in the context of molecular wires and electronic components researchgate.netresearchgate.net. The precise role of this compound in such systems would likely involve its incorporation as a functional unit or linker that contributes to the machine's responsiveness or mechanical properties.

Role in Optoelectronic and Electronic Materials

The presence of the 1,2-oxazine ring system has been investigated for its contribution to the electronic and optoelectronic properties of materials. Specifically, studies have analyzed the current density and electron transport properties of carbon-based molecular wires containing 1,2-oxazine contact points researchgate.netresearchgate.net. These findings suggest that the oxazine moiety can influence charge transport characteristics, making it a potential component in molecular electronics. Furthermore, research into benzoxazinones indicates their utility in functional polymers, optoelectronic devices, and fluorescence emission materials mdpi.com. While direct applications of this compound in these areas require further exploration, its core structure holds promise for integration into advanced electronic and optoelectronic systems.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1,2-Oxazinan-4-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Common synthetic routes include solid-phase synthesis and catalytic methods. For instance, reductive cleavage of epoxides and nitroso Diels-Alder reactions are effective for constructing the oxazine ring . Reaction optimization, such as using bismuth oxide catalysts (e.g., 94% yield for 4-(2,6-dichlorobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one), highlights the importance of catalyst selection and temperature control (130°C for 3 hours in some cases) . Characterization via , , and mass spectrometry ensures purity validation .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Key techniques include:

- for identifying proton environments (e.g., cyclohexylmethyl or dichlorobenzyl substituents) .

- IR spectroscopy to detect functional groups (e.g., OH stretches at 3295 cm) .

- Mass spectrometry for molecular ion verification (e.g., [M+H] peaks) .

Data interpretation should focus on peak integration, coupling patterns, and comparison to reference spectra .

Advanced Research Questions

Q. How can computational modeling be applied to predict the reactivity and stability of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states in reactions like nitroso Diels-Alder cyclizations, providing insights into regioselectivity and activation energies . For example, simulating the electronic effects of substituents (e.g., electron-withdrawing groups) on ring stability can guide synthetic design . Software tools like Gaussian or ORCA are recommended for such studies.

Q. When encountering conflicting data on the biological activity of this compound derivatives, what methodological approaches can researchers employ to validate findings?

- Methodological Answer :

-

Replication studies : Reproduce experiments under standardized conditions (e.g., HepG2 cell lines, MTT assays) to confirm cytotoxicity or NF-κB inhibition .

-

Meta-analysis : Systematically aggregate data using tools like PRISMA guidelines, as outlined in , to resolve discrepancies in reported IC values .

05 文献检索Literature search for meta-analysis02:58

-

Cross-disciplinary collaboration : Engage computational chemists to reconcile experimental and theoretical results (e.g., docking studies vs. in vitro assays) .

Q. What strategies can address contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer :

- Variable isolation : Systematically test parameters (e.g., catalyst loading, solvent polarity) to identify critical factors. For example, BiO-catalyzed reactions may require strict moisture control for reproducibility .

- Data transparency : Share raw reaction data (e.g., temperature logs, purity metrics) via open-access platforms to facilitate peer validation, adhering to GDPR and institutional review protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.